2-Bromo-6-[(E)-[(5-ethyl-2-hydroxyphenyl)imino]methyl]-4-nitrophenol
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Overview
Description
2-Bromo-6-[(E)-[(5-ethyl-2-hydroxyphenyl)imino]methyl]-4-nitrophenol is a complex organic compound that belongs to the class of Schiff bases Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-[(E)-[(5-ethyl-2-hydroxyphenyl)imino]methyl]-4-nitrophenol can be achieved through a multi-step process. One common method involves the condensation reaction between 5-ethyl-2-hydroxybenzaldehyde and 2-amino-4-nitrophenol in the presence of a suitable catalyst. The reaction is typically carried out in an ethanol solvent under reflux conditions for several hours to ensure complete formation of the Schiff base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-[(E)-[(5-ethyl-2-hydroxyphenyl)imino]methyl]-4-nitrophenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The bromine atom can be substituted by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-Bromo-6-[(E)-[(5-ethyl-2-hydroxyphenyl)imino]methyl]-4-nitrophenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-6-[(E)-[(5-ethyl-2-hydroxyphenyl)imino]methyl]-4-nitrophenol involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins through hydrogen bonding and hydrophobic interactions.
Pathways Involved: It may inhibit microbial growth by interfering with cell wall synthesis or enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6-[(E)-[(4-bromo-2-methylphenylimino)methyl]-4-chlorophenol
- 4-Bromo-2-[(E)-[(2-hydroxy-5-nitrophenyl)imino]methyl]phenol
Uniqueness
2-Bromo-6-[(E)-[(5-ethyl-2-hydroxyphenyl)imino]methyl]-4-nitrophenol is unique due to the presence of both bromine and nitro groups, which enhance its reactivity and potential applications in various fields. Its specific structural configuration also contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C15H13BrN2O4 |
---|---|
Molecular Weight |
365.18 g/mol |
IUPAC Name |
2-bromo-6-[(5-ethyl-2-hydroxyphenyl)iminomethyl]-4-nitrophenol |
InChI |
InChI=1S/C15H13BrN2O4/c1-2-9-3-4-14(19)13(5-9)17-8-10-6-11(18(21)22)7-12(16)15(10)20/h3-8,19-20H,2H2,1H3 |
InChI Key |
CFHRCCFDYQCNHW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)O)N=CC2=C(C(=CC(=C2)[N+](=O)[O-])Br)O |
Origin of Product |
United States |
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